molecular formula C7H6BrF3N2 B11927940 (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine CAS No. 739361-61-6

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B11927940
CAS No.: 739361-61-6
M. Wt: 255.03 g/mol
InChI Key: XHZHKTZGRNFEOO-UHFFFAOYSA-N
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Description

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is a chemical compound with the molecular formula C7H6BrF3N2 It is known for its unique structure, which includes a bromine atom and a trifluoromethyl group attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The hydrazine moiety can participate in redox reactions, where it can be oxidized to form azo compounds or reduced to form amines.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide or potassium fluoride can be used under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Coupling: Palladium catalysts and boronic acids are used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or receptors.

    Industry: It is used in the development of agrochemicals and materials science for creating novel polymers and coatings.

Mechanism of Action

The mechanism of action of (2-Bromo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or activation of specific pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

    (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine: Similar structure but with a fluorine atom instead of bromine.

    (2-Chloro-5-(trifluoromethyl)phenyl)hydrazine: Contains a chlorine atom instead of bromine.

    (2-Iodo-5-(trifluoromethyl)phenyl)hydrazine: Contains an iodine atom instead of bromine.

Uniqueness

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it suitable for various applications in research and industry.

Biological Activity

(2-Bromo-5-(trifluoromethyl)phenyl)hydrazine, also known as 1-[2-bromo-5-(trifluoromethyl)phenyl]hydrazine hydrochloride, is a hydrazine derivative characterized by the presence of a bromine atom and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and enzyme inhibition.

  • Molecular Formula : C7H6BrF3N2
  • Molecular Weight : Approximately 291.5 g/mol
  • Appearance : Brown powder
  • Melting Point : 208–209 °C

The trifluoromethyl group enhances the compound's lipophilicity, which can improve bioavailability and cellular uptake, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. The compound can form covalent bonds at active sites, leading to the inhibition of enzymatic activity. The presence of the bromine atom and the trifluoromethyl group increases its reactivity, facilitating these interactions .

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Preliminary studies suggest it may inhibit specific enzymes involved in cancer progression. For example, it has been evaluated for its ability to inhibit Bcl-2, a protein that regulates apoptosis in cancer cells. Compounds with similar structures have shown selective growth-inhibitory activity against Bcl-2-expressing human cancer cell lines, indicating potential for therapeutic application .

2. Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) : Some derivatives of hydrazines have shown moderate inhibition of these enzymes, with IC50 values ranging from 27.04 to 106.75 µM for AChE and 58.01 to 277.48 µM for BuChE .

3. Antimicrobial Activity

There is emerging evidence suggesting antimicrobial properties associated with this compound, although further studies are needed to confirm these effects and elucidate the underlying mechanisms.

Case Studies

A review of related compounds indicates that structural modifications significantly influence biological activity. For instance, analogs with different substitutions on the phenyl ring demonstrated varying degrees of potency against cancer cell lines. Specifically, compounds with dimethoxy substitutions exhibited enhanced Bcl-2 inhibitory activity compared to those with trifluoromethyl substitutions .

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey FeaturesBiological Activity
2-Bromo-4-(trifluoromethyl)anilineC7H6BrF3NBromine at different positionVaries; less potent than target compound
3-Bromo-5-(trifluoromethyl)phenylhydrazineC7H6BrF3N2Variation in hydrazine substitutionPotential anticancer properties
2-Chloro-5-(trifluoromethyl)phenylhydrazineC7H6ClF3N2Chlorine instead of bromineDifferent biological profile

This table illustrates how variations in chemical structure can lead to significant differences in biological activity.

Properties

IUPAC Name

[2-bromo-5-(trifluoromethyl)phenyl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHZHKTZGRNFEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378449
Record name [2-bromo-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

739361-61-6
Record name [2-bromo-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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